REACTION_CXSMILES
|
COP([C:7](=[N+:11]=[N-])[C:8](=O)[CH3:9])(=O)OC.C(=O)([O-])[O-].[K+].[K+].[F:19][C:20]1[CH:25]=[CH:24][C:23]([N:26]2[CH:30]=C(C=O)N=[C:27]2[CH3:33])=[CH:22][CH:21]=1>CO>[C:8]([C:7]1[N:11]=[C:27]([CH3:33])[N:26]([C:23]2[CH:24]=[CH:25][C:20]([F:19])=[CH:21][CH:22]=2)[CH:30]=1)#[CH:9] |f:1.2.3|
|
Name
|
|
Quantity
|
6.51 g
|
Type
|
reactant
|
Smiles
|
COP(OC)(=O)C(C(C)=O)=[N+]=[N-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7.81 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5.77 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)N1C(=NC(=C1)C=O)C
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate (150 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica gel (heptane/ethyl acetate 100:0→0:100 gradient)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1N=C(N(C1)C1=CC=C(C=C1)F)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.81 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |